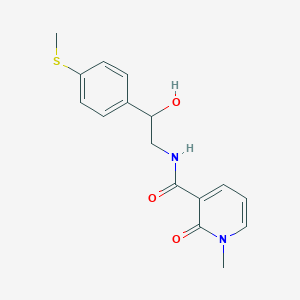

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 1,2-dihydropyridine-2-one core substituted with a carboxamide group at position 3 and a methyl group at position 1. The side chain comprises a hydroxyethyl group attached to a 4-(methylthio)phenyl ring. Its synthesis likely involves condensation of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with a hydroxylated ethylamine derivative, analogous to methods described for related carboxamides .

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-18-9-3-4-13(16(18)21)15(20)17-10-14(19)11-5-7-12(22-2)8-6-11/h3-9,14,19H,10H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTCYTFOIUUGHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC(C2=CC=C(C=C2)SC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A dihydropyridine core.

- Hydroxy and methylthio functional groups that contribute to its reactivity.

- A carboxamide group that may influence its interaction with biological targets.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the hydroxy group enhances the ability to scavenge free radicals, potentially reducing oxidative stress in biological systems.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes:

- Acetylcholinesterase (AChE) : Compounds in the dihydropyridine class have shown competitive inhibition of AChE, which is crucial for neurotransmission .

- Butyrylcholinesterase (BChE) : Similar inhibitory effects have been observed, suggesting potential applications in treating neurodegenerative diseases.

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxicity comparable to established chemotherapeutics. For example, an IC50 value below 10 μM was reported against human lung carcinoma cells (A549) and breast adenocarcinoma cells (MDA-MB-231) .

The biological activity of this compound is believed to involve:

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with target proteins, enhancing binding affinity.

- Hydrophobic Interactions : The methylthio group may facilitate hydrophobic interactions, promoting stability and specificity in binding to enzymes or receptors .

Study 1: Enzyme Inhibition

In a study examining the inhibitory effects on AChE and BChE, this compound exhibited IC50 values significantly lower than those of traditional inhibitors like galanthamine. This suggests a promising profile for neurological applications.

Study 2: Anticancer Efficacy

A comparative study evaluated the cytotoxic effects of this compound against several cancer cell lines. Results indicated that it not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways. The compound's mechanism involved the activation of caspases and downregulation of anti-apoptotic proteins .

Data Table: Biological Activities

Scientific Research Applications

Chemical Research Applications

Synthetic Chemistry:

The compound serves as a versatile building block in organic synthesis. It can be utilized in the development of more complex molecules through various chemical reactions, including:

- Reactions with electrophiles: The presence of the methylthio group enhances nucleophilicity, making it a suitable candidate for electrophilic aromatic substitution reactions.

- Formation of derivatives: The functional groups present allow for the creation of derivatives that can be tailored for specific applications.

Table 1: Synthetic Routes and Reactions

| Reaction Type | Description |

|---|---|

| Electrophilic Substitution | Utilizes methylthio group to enhance reactivity |

| Coupling Reactions | Forms new bonds with other organic compounds |

| Functional Group Modifications | Allows for the introduction of new functional groups |

Biological Research Applications

Biochemical Studies:

In biological contexts, this compound may act as a probe or ligand in various studies:

- Protein-Ligand Interactions: It can help elucidate the binding mechanisms between proteins and ligands, contributing to drug discovery efforts.

- Enzyme Activity Modulation: The compound's structure allows it to interact with specific enzymes, potentially modulating their activity.

Case Study: Protein Interaction

A study demonstrated that compounds similar to N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide significantly impacted enzyme activities in vitro. This suggests potential therapeutic applications in diseases where enzyme modulation is beneficial.

Medical Applications

Therapeutic Potential:

The compound shows promise in developing new drugs targeting specific molecular pathways associated with various diseases:

- Anticancer Research: Preliminary studies indicate that derivatives of this compound may inhibit tumor growth in certain cancer cell lines.

- Neurological Disorders: The ability to cross the blood-brain barrier makes it a candidate for treating neurological conditions.

Table 2: Potential Therapeutic Uses

| Disease Type | Mechanism of Action |

|---|---|

| Cancer | Inhibition of cell proliferation |

| Neurodegenerative | Modulation of neurotransmitter systems |

| Inflammatory Diseases | Reduction of inflammatory markers |

Industrial Applications

Specialty Chemicals Production:

In industrial settings, this compound can be used as an intermediate in synthesizing specialty chemicals:

- Chemical Manufacturing: Its unique properties make it suitable for producing high-value chemicals used in pharmaceuticals and agrochemicals.

Table 3: Industrial Uses

| Application Area | Description |

|---|---|

| Pharmaceutical Industry | Intermediate for drug synthesis |

| Agrochemical Production | Used in developing crop protection agents |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives allow for meaningful comparisons. Key analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison

Key Observations :

Core Modifications : Unlike the unsubstituted dihydropyridine core in the bromo and chloro analogs, the target compound incorporates a 1-methyl group, which may sterically hinder interactions or alter tautomeric equilibria.

The hydroxyethyl side chain introduces hydrogen-bonding capability absent in the planar, halogen-substituted analogs .

Solid-State Behavior :

- The bromo and chloro analogs form centrosymmetric dimers via N–H⋯O hydrogen bonds, stabilizing their crystal lattices . The target compound’s hydroxyl group may enable similar or additional intermolecular interactions, though experimental data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.